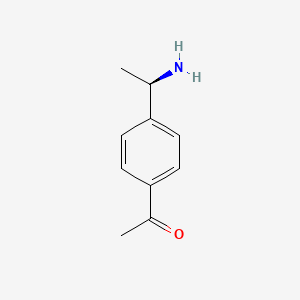

(R)-1-(4-(1-Aminoethyl)phenyl)ethanone

Description

Properties

CAS No. |

1382035-41-7 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-[4-[(1R)-1-aminoethyl]phenyl]ethanone |

InChI |

InChI=1S/C10H13NO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7H,11H2,1-2H3/t7-/m1/s1 |

InChI Key |

KOMCDPPOHOQBSF-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)C)N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C)N |

Origin of Product |

United States |

Synthetic Methodologies for R 1 4 1 Aminoethyl Phenyl Ethanone and Analogues

Direct Stereoselective Synthesis Approaches to Chiral Aminoketones

Direct methods for synthesizing chiral aminoketones aim to establish the stereocenter in a single or a few steps, often with high atom economy. These approaches are highly sought after for their efficiency and elegance.

Mannich-type Reactions for Chiral β-Aminoketone Scaffolds

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds. Asymmetric variations of this reaction have become powerful tools for producing chiral β-aminoketones. These reactions typically involve the condensation of an enolizable ketone, an aldehyde, and an amine to form a β-aminoketone.

Organocatalysis has emerged as a particularly effective strategy for asymmetric Mannich reactions. For instance, cinchonine-derived bifunctional thiourea (B124793) catalysts have been successfully employed in the decarboxylative Mannich reaction of β-keto acids with aldimines, yielding β-amino ketones in excellent yields and with moderate to good enantioselectivities. This approach is advantageous as it utilizes readily available starting materials. Another variation involves the use of aryl pyrrolidine-carboxamide as an organocatalyst in the reaction between arylamines, aryl aldehydes, and acetophenones, leading to asymmetric β-aminoketones with high yields.

The Mukaiyama–Mannich reaction, which uses silyl (B83357) enol ethers and sulfonyl aldimines catalyzed by a chiral Lewis acid complex, is another important method. Additionally, three-component Mannich-type reactions of aromatic aldehydes, anilines, and cyclohexanone (B45756) catalyzed by solid acids like Amberlyst-15 can produce β-amino ketones with high diastereoselectivity.

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Decarboxylative Mannich Reaction | Cinchonine-derived bifunctional thiourea | Excellent yields, moderate to good enantioselectivities. | |

| Organocatalytic Mannich Reaction | Aryl pyrrolidine-carboxamide | High yields for asymmetric β-aminoketones. | |

| Mukaiyama–Mannich Reaction | Chiral Lewis acid complex | Utilizes silyl enol ethers and sulfonyl aldimines. | |

| Three-component Mannich-type Reaction | Amberlyst-15 | High diastereoselectivity for β-amino ketones. |

Asymmetric Hydrogenation of Imino- or Keto Precursors

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral amines and alcohols from prochiral imines and ketones, respectively. This approach is particularly valuable for producing enantiopure amino alcohols, which are precursors to many pharmaceuticals.

The asymmetric hydrogenation of α-amino ketones is a direct route to chiral 1,2-amino alcohols. Various transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, have been developed for this purpose. For example, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been shown to be highly efficient, affording chiral vicinal amino alcohols in high yields and excellent enantioselectivities (up to 99% ee). This method often proceeds under mild conditions and can be performed on a large scale.

Similarly, the asymmetric hydrogenation of imines is a powerful strategy for accessing chiral amines. While imines can be challenging substrates, significant progress has been made in developing effective catalytic systems. Chiral Brønsted acid catalysis has been used for the transfer hydrogenation of α-keto ketimines to produce chiral α-amino ketones with high yields and enantioselectivities.

Nucleophilic Additions to Chiral Imines and Derivatives

The nucleophilic addition of carbon-based nucleophiles to chiral imines or their derivatives is a fundamental strategy for constructing chiral amine frameworks. This approach allows for the direct formation of a new carbon-carbon bond at the stereocenic center. The reaction of aldehydes and ketones with primary amines can reversibly produce imines.

The stability of imine intermediates can be a challenge; however, the use of bench-stable N-functionalized hydroxylamine (B1172632) reagents as imine precursors has been developed to address this issue. Organocatalysts, such as those derived from cinchona alkaloids or BINOL, are often employed to control the stereoselectivity of these addition reactions.

Reductive Amination Strategies for Chiral Amino Ketones

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the formation of an imine intermediate from a ketone or aldehyde and an amine, followed by its in-situ reduction. The direct asymmetric reductive amination (DARA) of ketones with an ammonia (B1221849) source is a highly atom-economical route to chiral primary amines.

Transition metal catalysts, such as those based on iridium and ruthenium, have been successfully applied in the asymmetric reductive amination of aryl ketones. For instance, an Ir-f-Binaphane complex has been shown to catalyze the asymmetric reductive amination of aryl ketones with high activity and enantioselectivity (up to 96% ee). Furthermore, biocatalytic approaches using imine reductases (IREDs) are gaining prominence for the asymmetric reductive amination of ketones, offering high conversions and excellent stereoselectivity.

| Strategy | Catalyst/Enzyme | Advantages | Reference |

|---|---|---|---|

| Asymmetric Reductive Amination | Ir-f-Binaphane complex | High activity and enantioselectivity for aryl ketones. | |

| Direct Asymmetric Reductive Amination (DARA) | Ru(OAc)₂(S)-binap | Excellent enantioselectivity for a variety of ketones. | |

| Biocatalytic Reductive Amination | Imine Reductases (IREDs) | High conversion and stereoselectivity under mild conditions. |

Aza-Michael Additions in Aminoketone Synthesis

The aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is another powerful method for synthesizing β-amino ketones. This reaction provides a direct route to chiral amines and their derivatives.

Organocatalysis has played a significant role in the development of asymmetric aza-Michael reactions. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids, have been shown to be effective in promoting the addition of various nitrogen nucleophiles to enones with high enantioselectivity. For example, the use of 9-amino cinchona alkaloids in combination with an acid co-catalyst can activate enones for asymmetric conjugate addition.

Catalytic Approaches in Enantioselective Aminoketone Synthesis

Catalytic methods are at the forefront of enantioselective aminoketone synthesis, offering high efficiency, selectivity, and the ability to use small amounts of a chiral catalyst to generate large quantities of the desired product.

Palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines with arylboronic acids represents a novel approach to chiral α-amino ketones. This method provides a practical and highly stereocontrolled route to acyclic α-amino ketones. The stability of the α-keto imine intermediate is a crucial factor, and the use of C-acyl N-sulfonyl-N,O-aminals as precursors has been shown to be effective.

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis is a powerful tool for the enantioselective synthesis of chiral amines. acs.org These methods often exhibit high efficiency, selectivity, and broad substrate scope. nih.govacs.org A predominant strategy in this area is the asymmetric hydrogenation of prochiral imines, which offers a direct and atom-economical route to α-chiral amines. nih.gov

Detailed research has demonstrated the efficacy of various transition metal complexes, particularly those of iridium, rhodium, and copper, in catalyzing the asymmetric synthesis of chiral amines. acs.orgnih.gov For instance, iridium complexes bearing phosphino-oxazoline ligands have been successfully employed in the asymmetric hydrogenation of N-aryl imines, achieving high enantioselectivities (up to 97% ee). nih.gov Similarly, rhodium-based catalysts, often paired with chiral phosphorus ligands, have been developed for the regio- and enantioselective allylic C-H amidation of unactivated olefins, yielding a range of enantioenriched 2-arylethylamines. nih.gov

Copper-catalyzed reactions have also emerged as a valuable method for the synthesis of β-chiral amines with quaternary stereocenters through the reductive aminomethylation of 1,3-dienes with N,O-acetals, demonstrating high chemo-, regio-, E/Z-, and enantioselectivities. nih.gov The development of novel chiral ligands, such as phosphino-oxazolines and P-stereogenic phosphines, has been a driving force behind the advancements in this field. acs.org

| Catalyst System | Transformation | Substrate Scope | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iridium/Phosphino-oxazoline | Asymmetric Hydrogenation of N-aryl imines | N-Aryl Imines | Up to 97% | nih.gov |

| Rhodium/Chiral Phosphorus Ligand | Asymmetric Allylic C-H Amidation | Unactivated Olefins | Excellent | nih.gov |

| Copper/Chiral Ligand | Reductive Aminomethylation | 1,3-Dienes and N,O-Acetals | High | nih.gov |

| Rhodium/Organo-rhodium Complex | Asymmetric Hydrogenation | Tetrasubstituted α,β-Unsaturated Amides | Excellent | nih.gov |

Organocatalytic Methodologies

Organocatalysis has matured into a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. umb.edu It utilizes small, chiral organic molecules to catalyze enantioselective transformations, offering advantages such as operational simplicity and environmental benignity. umb.eduresearchgate.net For the synthesis of chiral amines, organocatalytic approaches often involve the activation of imines or their precursors. beilstein-journals.orgnih.gov

One notable strategy is the asymmetric allylation of imines, which provides access to chiral homoallylic amines, important precursors for various cyclic amine motifs found in natural products. beilstein-journals.orgnih.gov Chiral Brønsted acids, such as those derived from BINOL, have been shown to catalyze the asymmetric allylation of in situ-formed imines with high enantioselectivity. beilstein-journals.org For example, the use of a chiral disulfonimide catalyst enables the three-component coupling of allyltrimethylsilane (B147118) with in situ-formed N-Fmoc-imines to produce protected homoallylic amines. beilstein-journals.org

Furthermore, bifunctional organocatalysts, such as those incorporating a thiourea moiety, have been successfully applied in highly stereoselective three-component direct Mannich reactions between aldehydes, amines, and ketones to afford N-protected β-aminoketones with excellent diastereo- and enantioselectivities. organic-chemistry.org These methods highlight the versatility of organocatalysis in constructing complex chiral amine architectures. rsc.org

| Catalyst Type | Reaction | Key Features | Stereoselectivity | Reference |

|---|---|---|---|---|

| Chiral Brønsted Acid (e.g., BINOL-derived) | Asymmetric Allylation of Imines | Microwave-induced, one-pot synthesis | High ee | beilstein-journals.org |

| Chiral Disulfonimide | Hosomi–Sakurai-type Allylation | Three-component coupling of allyltrimethylsilane and in situ-formed N-Fmoc imines | High ee | beilstein-journals.org |

| Bifunctional Quinidine Thiourea | Direct Mannich Reaction | Three-component reaction of aldehydes, p-toluenesulfonamide, and ketones | High dr and ee | organic-chemistry.org |

Biocatalytic Routes: Enzyme-Mediated Chiral Amine Synthesis

Biocatalysis has emerged as a green and sustainable technology for the synthesis of chiral compounds, including amines. mdpi.com Enzymes, operating under mild conditions, often exhibit exceptional stereo-, regio-, and chemoselectivity. researchgate.net For the synthesis of chiral amines, ω-transaminases (ω-TAs) are a particularly important class of enzymes. mdpi.comscienceopen.com

ω-Transaminases catalyze the transfer of an amino group from a donor substrate to a prochiral ketone, producing a chiral amine with high enantiomeric purity. nih.gov This approach is highly attractive for the synthesis of (R)-1-(4-(1-aminoethyl)phenyl)ethanone, as it allows for the direct conversion of the corresponding prochiral ketone. The substrate scope of ω-TAs is broad, encompassing linear, cyclic, and aromatic ketones. mdpi.com

Significant research has been dedicated to overcoming the limitations of ω-TA-mediated reactions, such as unfavorable equilibrium positions and product inhibition. scienceopen.com Strategies including protein engineering to enhance substrate scope and stability, and the use of multi-enzymatic cascades have been developed to improve the efficiency of these biocatalytic processes. mdpi.comnih.gov For instance, engineered transaminases have been successfully applied in the large-scale synthesis of pharmaceutical intermediates like sitagliptin. nih.gov

| Enzyme Class | Reaction Type | Advantages | Key Developments | Reference |

|---|---|---|---|---|

| ω-Transaminases (ω-TAs) | Asymmetric Synthesis from Pro-chiral Ketones | High stereoselectivity, mild reaction conditions, green technology | Protein engineering for improved substrate scope and stability, multi-enzymatic cascades | mdpi.comnih.gov |

| Amine Dehydrogenases (AmDHs) | Reductive Amination of Ketones | Uses ammonia as an amino donor | Enzyme engineering to expand substrate scope | researchgate.netnih.gov |

| Imine Reductases (IREDs) | Reductive Amination of Aldehydes/Ketones | Catalyzes the formation of chiral amines | Advances in enzyme discovery and engineering | researchgate.netscienceopen.com |

Multicomponent Reaction Strategies for Complex Aminoketone Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for building molecular complexity. rsc.orgyoutube.com For the synthesis of aminoketones, the Mannich reaction is a classic and powerful tool. organic-chemistry.orgrsc.org

Modern advancements have led to the development of catalytic, one-pot, three-component Mannich reactions that are highly efficient and stereoselective. rsc.orgresearchgate.net For example, the reaction of aldehydes, amines, and enolizable ketones can be catalyzed by various catalysts, including nanomagnetic catalysts, to produce β-aminoketones in high yields. rsc.org These methods often feature simple work-up procedures and the potential for catalyst recycling. researchgate.net

The Petasis reaction, or borono-Mannich reaction, is another versatile MCR for the synthesis of amines. nih.gov Furthermore, one-pot procedures have been developed for the synthesis of free α-chiral amines from aldehydes, involving the asymmetric addition of dialkylzinc reagents to in situ-formed N-diphenylphosphinoylimines, achieving excellent yields and enantioselectivities. researchgate.netfigshare.com These MCR strategies offer a convergent and atom-economical approach to complex aminoketone structures. acsgcipr.org

| Reaction Type | Components | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Mannich Reaction | Aryl aldehydes, amines, aryl/alkyl ketones | Nanomagnetic Fe3O4@Qs/Ni(II) | β-Aminoketones | rsc.org |

| Strecker Reaction | Amines, aldehydes/ketones, cyanide source | Various | α-Aminonitriles | nih.gov |

| Asymmetric Addition to Imines | Aldehydes, amines, dialkylzinc reagents | Air-stable precatalyst complex | α-Chiral Amines | researchgate.netfigshare.com |

Derivatization and Chiral Auxiliary-Mediated Synthetic Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy has been widely applied in the asymmetric synthesis of chiral amines and their derivatives. researchgate.net

A prominent class of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.orgharvard.edu These auxiliaries are effective in directing the stereoselective alkylation of enolates derived from N-acylated oxazolidinones. harvard.edu Another commonly used chiral auxiliary is pseudoephedrine, which can be used to prepare amides that undergo highly diastereoselective alkylation reactions, providing access to a wide range of enantiomerically enriched compounds, including carboxylic acids, ketones, and alcohols after cleavage of the auxiliary. nih.govharvard.edu

The use of (R)-1-phenylethylamine as a chiral auxiliary has also been reported for the diastereoselective synthesis of tetrahydro-β-carboline derivatives, where it directs the reduction of an imine moiety with moderate to good stereoselectivity. researchgate.net The choice of the chiral auxiliary is crucial and depends on the specific reaction and the desired stereochemical outcome.

| Chiral Auxiliary | Application | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| Oxazolidinones (Evans auxiliaries) | Asymmetric Alkylation | Diastereoselective enolate alkylation | High diastereoselectivity | wikipedia.orgharvard.edu |

| Pseudoephedrine | Asymmetric Alkylation | Diastereoselective alkylation of amide enolates | High diastereoselectivity | nih.govharvard.edu |

| (R)-1-Phenylethylamine | Diastereoselective Reduction | Reduction of imine moiety in tetrahydro-β-carboline synthesis | Moderate to good | researchgate.net |

| tert-Butanesulfinamide | Asymmetric Synthesis of Amines | Addition of organometallic reagents to N-sulfinylimines | High diastereoselectivity | wikipedia.org |

Stereochemical Control and Chiral Induction in the Synthesis of R 1 4 1 Aminoethyl Phenyl Ethanone

Diastereoselective and Enantioselective Induction Mechanisms in Aminoketone Formation

The formation of chiral aminoketones, such as (R)-1-(4-(1-Aminoethyl)phenyl)ethanone, relies on reactions that can selectively generate one stereoisomer over others. Key to this are diastereoselective and enantioselective induction mechanisms, which are often employed in carbon-carbon bond-forming reactions.

One powerful strategy is the catalytic asymmetric umpolung reaction of imines. nih.gov In this approach, an imine, which typically acts as an electrophile, is converted into a nucleophilic species. For instance, the deprotonation of an N-benzyl imine can form a 2-azaallyl anion. This anion can then react with an α,β-unsaturated ketone (enone) in a conjugate addition. The stereochemical outcome of this reaction is governed by the chiral environment created by a phase-transfer catalyst, often derived from cinchona alkaloids. nih.gov The catalyst forms a chiral ion pair with the azaallyl anion, guiding its approach to the enone and thereby controlling the facial selectivity of the attack, leading to a high degree of enantioselectivity. nih.gov

Another prevalent mechanism is the asymmetric arylation of α-keto imines. nih.govrsc.org In this method, a chiral palladium(II) complex serves multiple roles. It can facilitate the in situ generation of an α-keto imine from a precursor like a C-acyl N-sulfonyl-N,O-aminal. The chiral catalyst then coordinates to both the α-keto imine and an arylboronic acid, promoting the enantioselective insertion of the C=N bond into the palladium-carbon bond. nih.gov The specific geometry of the transition state, dictated by the chiral ligand on the palladium catalyst, determines which enantiomer of the α-amino ketone is formed.

Furthermore, transfer hydrogenation using chiral Brønsted acids represents another important mechanism. rsc.org In this process, a ketimine is reduced to the corresponding amine using a hydrogen donor. The chiral Brønsted acid activates the imine by protonation and creates a chiral environment that directs the hydride transfer to one of the two enantiotopic faces of the imine carbon, resulting in an enantioenriched product. rsc.org The stereoselectivity is determined by the specific interactions between the substrate, the acid catalyst, and the reductant in the transition state.

Rational Design and Application of Chiral Catalysts and Ligands

The success of enantioselective synthesis of aminoketones is heavily dependent on the rational design of chiral catalysts and ligands. These molecules create the necessary chiral environment to influence the stereochemical course of the reaction.

In the context of phase-transfer catalysis for umpolung reactions, derivatives of cinchona alkaloids have been extensively developed. nih.gov For example, modifying the quinoline (B57606) ring system and the substituent at the C9 position of the cinchona alkaloid scaffold can significantly impact enantioselectivity. The introduction of bulky aromatic groups, such as a terphenyl or naphthyl moiety, can extend the chiral pocket of the catalyst, leading to more effective stereochemical communication and higher enantiomeric excesses (ee). nih.gov The conformational rigidity of the catalyst is also a crucial factor; a more rigid structure can lead to a more defined transition state and improved catalytic efficiency. nih.gov

For palladium-catalyzed arylations, chiral phosphine-oxazoline and pyridine-oxazoline ligands have proven effective. nih.gov The design of these ligands involves creating a C2-symmetric or pseudo-C2-symmetric chiral environment around the metal center. The steric and electronic properties of the ligand are fine-tuned to maximize the energy difference between the diastereomeric transition states leading to the two enantiomers of the product. The choice of the ligand is critical and often requires screening to find the optimal match for a given substrate. nih.govrsc.org

Chiral phosphoric acids are another important class of catalysts, particularly in reactions involving imines. rsc.org These Brønsted acids possess a well-defined chiral pocket created by bulky substituents, such as binaphthyl groups, on the phosphate (B84403) backbone. This chiral cavity can effectively shield one face of a protonated imine, allowing a nucleophile or a reducing agent to attack from the less hindered face, thus achieving high enantioselectivity. rsc.org The acidity and steric bulk of the phosphoric acid can be modulated to optimize its performance for specific transformations.

Below is an interactive table summarizing the performance of different catalyst types in asymmetric aminoketone synthesis, based on data from analogous reactions.

| Catalyst Type | Ligand/Motif | Reaction Type | Typical Yield (%) | Typical Enantioselectivity (ee %) |

| Cinchona Alkaloid Derivative | Modified Quinuclidine | Phase-Transfer Catalysis | High | 68-92 |

| Palladium Complex | Pyridine-Oxazoline | Asymmetric Arylation | Moderate to High | 80-95 |

| Chiral Phosphoric Acid | BINOL-derived | Transfer Hydrogenation | High | 90-96 |

| Zirconium Complex | VANOL | Iminol Rearrangement | High | up to 99 |

Substrate Scope and Stereochemical Fidelity in Aminoketone Transformations

The range of substrates that can be effectively used in a stereoselective reaction (substrate scope) and the consistency of the stereochemical outcome across different substrates (stereochemical fidelity) are critical measures of a synthetic method's utility.

In the catalytic asymmetric umpolung reaction of imines with enones, a broad range of trifluoromethyl imines and aldimines can be activated as nucleophiles. nih.gov The reaction is also tolerant of various acyclic and cyclic enones. The catalyst system generally exhibits high stereochemical fidelity, consistently providing high enantiomeric excesses across a range of substrates. nih.gov However, significant changes in the steric or electronic properties of either the imine or the enone can sometimes necessitate re-optimization of the catalyst and reaction conditions to maintain high selectivity.

For the palladium-catalyzed asymmetric arylation of α-keto imines, the scope with respect to the arylboronic acid is quite broad. nih.gov Phenylboronic acids with both electron-donating and electron-withdrawing substituents at the meta and para positions are generally well-tolerated. However, steric hindrance can be a limiting factor; for example, ortho-substituted arylboronic acids may exhibit lower reactivity. nih.gov The method also shows good functional group compatibility, allowing for its application in the late-stage modification of more complex molecules. The stereoselectivity is primarily controlled by the chiral catalyst rather than the substrate, ensuring high stereochemical fidelity. nih.gov

The following table illustrates the effect of substrate variation on the outcome of a representative asymmetric aminoketone synthesis.

| Imine Substrate | Electrophile/Arylating Agent | Catalyst System | Yield (%) | ee (%) |

| N-Benzyl Trifluoromethyl Imine | Methyl Vinyl Ketone | Cinchona Alkaloid 12c | High | 92 |

| N-Benzyl Trifluoromethyl Imine | Ethyl Vinyl Ketone | Cinchona Alkaloid 12c | High | 90 |

| C-Acyl N,O-Aminal (precursor) | Phenylboronic Acid | Pd(TFA)2 / L10 | 72 | 88 |

| C-Acyl N,O-Aminal (precursor) | 4-Methoxyphenylboronic Acid | Pd(TFA)2 / L10 | 85 | 92 |

Elucidating the Influence of Reaction Parameters on Stereocontrol

The stereochemical outcome of a reaction is often highly sensitive to various reaction parameters. Careful optimization of these parameters is crucial for achieving high levels of stereocontrol.

Temperature: Temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess. However, this often comes at the cost of a slower reaction rate. For instance, in some palladium-catalyzed arylations, performing the reaction at 40 °C may provide a good balance of reactivity and selectivity, while increasing the temperature to 60 °C might be necessary for less reactive substrates, sometimes with a slight decrease in ee. nih.gov

Solvent: The choice of solvent can influence both the reactivity and the stereoselectivity of a reaction. Solvents can affect the solubility of reactants and catalysts, as well as the stability of charged intermediates and transition states. In some phase-transfer catalyzed reactions, the choice of a non-polar solvent like toluene (B28343) is critical for achieving high enantioselectivity. nih.gov In other cases, more polar or coordinating solvents may be required. For example, a solvent switch from diethyl ether to chloroform (B151607) has been shown to dramatically promote a 1,2-metalate rearrangement step in certain homologation reactions by enhancing the Lewis acidity of the cation. nih.gov

Catalyst Loading: The amount of catalyst used can also be an important parameter. While a higher catalyst loading may lead to faster reaction times, it is often desirable to use the lowest possible loading for reasons of cost and to simplify purification. In many asymmetric catalytic reactions, catalyst loadings as low as 0.2 mol% can be sufficient to achieve high yields and enantioselectivities. nih.gov

Concentration and Stoichiometry: The concentration of the reactants and the stoichiometry of the reagents can also play a role. For example, using a slight excess of one reactant, such as the electrophile in a conjugate addition, can help to ensure complete conversion of the limiting reagent. nih.gov

The table below summarizes the typical effects of key reaction parameters on stereocontrol.

| Parameter | General Effect on Enantioselectivity (ee) | General Effect on Reaction Rate | Notes |

| Temperature | Decreasing temperature generally increases ee. | Decreasing temperature decreases the rate. | An optimal temperature balances selectivity and reaction time. nih.gov |

| Solvent Polarity | Highly system-dependent. | Can significantly affect the rate. | Solvent can influence the conformation of the catalyst-substrate complex. nih.govnih.gov |

| Catalyst Loading | Generally minor effect on ee, but can impact yield. | Increasing loading increases the rate. | Lowering catalyst loading is economically and environmentally favorable. nih.gov |

| Additives/Co-catalysts | Can have a significant positive or negative impact. | Can increase or decrease the rate. | Bases (e.g., KOH) are often crucial in phase-transfer catalysis. nih.gov |

Reaction Chemistry and Synthetic Applications of R 1 4 1 Aminoethyl Phenyl Ethanone

Reactivity Profiles of the Aminoketone Moiety

The chemical behavior of (R)-1-(4-(1-Aminoethyl)phenyl)ethanone is dictated by the interplay between its two primary functional groups: the primary amine and the ketone. The nucleophilic character of the α-amino group and the electrophilic nature of the carbonyl carbon create a molecule with dual reactivity.

The primary amine is a potent nucleophile and a base, readily participating in reactions with electrophiles. Its reactivity is influenced by the steric hindrance from the adjacent methyl group and the phenyl ring. The ketone group, an acetyl moiety attached to the benzene (B151609) ring, is an electrophilic center susceptible to attack by nucleophiles. The aromatic ring moderates its reactivity through resonance effects.

The spatial proximity of these two groups does not typically lead to significant intramolecular reactions under standard conditions, allowing for the selective transformation of one group in the presence of the other through careful choice of reagents and reaction conditions. However, the presence of the amine can influence the reactivity of the ketone, for instance, by forming transient iminium intermediates under acidic conditions, which can alter reaction pathways.

Transformations of the Amino and Ketone Functional Groups in the Compound

Both the amino and ketone functionalities of this compound can undergo a wide array of chemical transformations, making it a valuable intermediate for creating diverse molecular architectures.

The primary amino group can be readily acylated to form amides, alkylated to yield secondary or tertiary amines, or undergo reductive amination with aldehydes and ketones. It can also serve as a nucleophile in condensation reactions to form Schiff bases (imines).

The ketone group is amenable to a variety of classic carbonyl reactions. It can be reduced to the corresponding secondary alcohol using hydride reagents such as sodium borohydride, with the potential for creating a new stereocenter. Nucleophilic addition reactions, including the Grignard reaction, allow for the introduction of new carbon-carbon bonds at the carbonyl carbon. Furthermore, the ketone can react with phosphorus ylides in a Wittig reaction to form alkenes.

Below is a table summarizing some of the key transformations for each functional group:

| Functional Group | Reaction Type | Reagents | Product Type |

| Amino Group | Acylation | Acyl chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine | |

| Schiff Base Formation | Aldehydes, Ketones (acid-catalyzed) | Imine | |

| Reductive Amination | Carbonyl compound, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | |

| Ketone Group | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgBr | Tertiary Alcohol | |

| Wittig Reaction | Ph₃P=CHR | Alkene | |

| Cyanohydrin Formation | HCN, KCN | Cyanohydrin |

Utilization of this compound as a Chiral Building Block in Advanced Organic Synthesis

The paramount importance of this compound in organic synthesis lies in its inherent chirality. The (R)-configured stereocenter provides a powerful tool for the synthesis of enantiomerically pure molecules, which is of critical importance in the pharmaceutical and agrochemical industries.

As a chiral building block, the stereochemical information contained within the molecule can be transferred to new, more complex structures. This is often achieved by using the chiral amine in diastereoselective reactions, where the existing stereocenter directs the formation of new stereocenters with a high degree of control. For example, the chiral amine can be used as a directing group or as a component of a chiral auxiliary.

The synthesis of complex chiral molecules often relies on a "chiral pool" approach, where readily available, enantiopure natural products or their derivatives are used as starting materials. This compound serves as a valuable member of this synthetic toolbox, enabling chemists to construct target molecules with specific three-dimensional arrangements. This strategy is often more efficient and cost-effective than asymmetric synthesis, where chirality is introduced from achiral starting materials.

Cyclization and Heterocycle Formation Chemistry Derived from the Compound

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The amino and ketone groups can be incorporated into a ring system through various cyclization strategies.

For instance, the primary amine can react with 1,3-dicarbonyl compounds in a condensation reaction to form substituted pyrimidines or dihydropyrimidines. Reaction with β-ketoesters can lead to the formation of pyrazolones. Furthermore, the ketone can be transformed into a reactive intermediate that subsequently undergoes cyclization with the amino group or a derivative thereof.

The synthesis of thiazoles can be achieved by reacting the ketone with a source of sulfur and an amine, following a Hantzsch-type synthesis pathway. Imidazoles can be synthesized through reactions involving the amino group, the ketone, and a source for the remaining carbon and nitrogen atoms of the ring.

The table below illustrates some of the potential heterocyclic systems that can be derived from this compound.

| Heterocycle Class | General Reagents |

| Pyrimidines | 1,3-Dicarbonyl compounds, β-Ketoesters |

| Imidazoles | Aldehydes, Ammonia (B1221849) source |

| Thiazoles | α-Haloketones, Thioamides |

| Pyrazoles | Hydrazine derivatives |

| Oxazoles | α-Haloketones, Amides |

The ability to readily form such heterocyclic scaffolds, combined with the chiral nature of the starting material, opens up avenues for the synthesis of novel, enantiomerically pure heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Advanced Analytical and Spectroscopic Characterization of R 1 4 1 Aminoethyl Phenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Enantiodiscrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the stereochemistry of chiral compounds. researcher.life For (R)-1-(4-(1-Aminoethyl)phenyl)ethanone, NMR provides detailed information about the connectivity of atoms and their spatial relationships. mmu.ac.uk

To distinguish between the (R) and (S) enantiomers, which are otherwise indistinguishable in a standard NMR spectrum, chiral auxiliary agents are employed. nih.govnih.gov These agents interact with the enantiomers to form transient diastereomeric complexes, which exhibit distinct NMR signals. nih.gov Common strategies include the use of:

Chiral Solvating Agents (CSAs): These agents, such as chiral alcohols or acids, create a chiral environment that induces small but measurable differences in the chemical shifts (Δδ) of corresponding protons or carbons in the two enantiomers. mdpi.com

Chiral Derivatizing Agents (CDAs): By covalently bonding to the amine group of this compound, a CDA forms stable diastereomers with significantly different NMR spectra, allowing for more straightforward analysis. nih.govmdpi.com

Chiral Shift Reagents: Lanthanide-based complexes can be used to induce large chemical shift differences between the signals of the two enantiomers, facilitating their discrimination and quantification. libretexts.orgharvard.edu

The magnitude of the chemical shift nonequivalence (ΔΔδ) observed in the presence of these chiral auxiliaries is directly related to the enantiomeric composition of the sample. mdpi.com For instance, the protons and carbons near the chiral center of this compound, such as the methine proton and the methyl group of the aminoethyl side chain, are particularly sensitive to the chiral environment and will show the most significant separation in the NMR spectrum.

Table 1: Representative ¹H NMR Chemical Shift Data for Enantiodiscrimination

| Proton | (R)-Enantiomer Chemical Shift (ppm) in presence of Chiral Auxiliary | (S)-Enantiomer Chemical Shift (ppm) in presence of Chiral Auxiliary | Chemical Shift Nonequivalence (ΔΔδ in ppm) |

| Methine (-CH) | Varies | Varies | Varies |

| Methyl (-CH₃) of Aminoethyl | Varies | Varies | Varies |

| Acetyl (-COCH₃) | Varies | Varies | Varies |

| Aromatic Protons | Varies | Varies | Varies |

Note: The actual chemical shift values and their differences are dependent on the specific chiral auxiliary, solvent, and concentration used.

Chiral Chromatographic Techniques (e.g., HPLC, GC) for Enantiomeric Purity Determination

Chiral chromatography is the most widely used and reliable method for determining the enantiomeric purity of chiral compounds. mdpi.comphenomenex.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) equipped with chiral stationary phases (CSPs) are instrumental in separating the enantiomers of 1-(4-(1-Aminoethyl)phenyl)ethanone.

The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions can be based on a variety of forces, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for the (R) and (S) enantiomers.

Chiral HPLC: This is a versatile technique where a variety of CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, can be employed. mdpi.comderpharmachemica.com The choice of the CSP and the mobile phase composition are critical for achieving optimal separation. derpharmachemica.commdpi.com The enantiomeric excess (e.e.) can be accurately calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral GC: For volatile derivatives of 1-(4-(1-Aminoethyl)phenyl)ethanone, chiral GC using columns coated with cyclodextrin (B1172386) derivatives or other chiral selectors can provide excellent enantioseparation. researchgate.net

Table 2: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Lux Cellulose-2) |

| Mobile Phase | Optimized mixture of solvents (e.g., Ethanol/Diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Retention Time (R-enantiomer) | tᵣ₁ |

| Retention Time (S-enantiomer) | tᵣ₂ |

| Resolution (Rs) | > 1.5 |

Note: Specific parameters will vary depending on the chosen column and instrumentation.

Mass Spectrometry and High-Resolution Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are powerful tools for confirming the molecular weight and elemental composition of this compound.

In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 1-(4-(1-Aminoethyl)phenyl)ethanone, characteristic fragmentation would involve cleavage of the bonds adjacent to the carbonyl group and the amine group. libretexts.org Common fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion.

Cleavage adjacent to the amine: Loss of the methyl group from the aminoethyl side chain.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| Fragment Ion | m/z (Nominal) | Description |

| [C₁₀H₁₃NO]⁺ | 163 | Molecular Ion |

| [C₉H₁₀NO]⁺ | 148 | Loss of CH₃ |

| [C₈H₈O]⁺ | 120 | Cleavage of the aminoethyl group |

| [C₇H₇]⁺ | 91 | Tropylium ion |

| [CH₃CO]⁺ | 43 | Acylium ion |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the functional groups within the molecule. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to:

N-H stretching: A moderate absorption in the range of 3300-3500 cm⁻¹ for the primary amine. libretexts.orgpressbooks.pub

C=O stretching: A strong, sharp absorption around 1670-1780 cm⁻¹ for the ketone carbonyl group. pressbooks.pub

C-H stretching: Absorptions for aromatic and aliphatic C-H bonds. Aromatic C-H stretches typically appear slightly above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.cz

C=C stretching: Absorptions in the 1400-1600 cm⁻¹ region due to the aromatic ring. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic ring and the carbonyl group. The presence of the phenyl and acetyl groups results in characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the solvent and the substitution pattern on the aromatic ring.

Table 4: Characteristic Spectroscopic Data

| Spectroscopic Technique | Functional Group | Characteristic Absorption |

| Infrared (IR) | Amine (N-H) | ~3300-3500 cm⁻¹ (stretch) |

| Ketone (C=O) | ~1685 cm⁻¹ (stretch) | |

| Aromatic (C=C) | ~1600, 1500 cm⁻¹ (stretch) | |

| Aromatic (C-H) | ~3000-3100 cm⁻¹ (stretch) | |

| Aliphatic (C-H) | ~2850-2960 cm⁻¹ (stretch) | |

| Ultraviolet-Visible (UV-Vis) | Aromatic Chromophore | λmax ~250-280 nm |

Theoretical and Computational Investigations of R 1 4 1 Aminoethyl Phenyl Ethanone

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. niscpr.res.innanobioletters.com For (R)-1-(4-(1-Aminoethyl)phenyl)ethanone, DFT calculations, often using a basis set such as B3LYP/cc-pVDZ, can elucidate the distribution of electron density and the energies of molecular orbitals. niscpr.res.innih.gov

The primary outputs of such an analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For an aminoketone like the title compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the lone pair of the amino group, while the LUMO is often centered on the electron-deficient carbonyl group.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP map illustrates the charge distribution across the molecule, identifying regions of positive and negative electrostatic potential. nih.gov For this compound, the MEP would show negative potential (red/yellow) around the oxygen atom of the carbonyl group and the nitrogen of the amino group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be observed around the hydrogen atoms of the amino group, marking them as sites for nucleophilic interaction. nih.gov

Theoretical calculations can also predict vibrational frequencies, which can be compared with experimental data from FT-IR spectroscopy to confirm the molecular structure. niscpr.res.innanobioletters.com A good correlation between the computed and experimental spectra validates the accuracy of the computational model. niscpr.res.in

Table 1: Representative DFT-Calculated Electronic Properties Note: The following data are representative examples based on DFT studies of similar aromatic aminoketones and are intended for illustrative purposes.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and electronic transitions nih.gov |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Computational Modeling of Reaction Mechanisms and Transition States in Aminoketone Synthesis

Computational modeling is instrumental in understanding the complex mechanisms of organic reactions, including the synthesis of aminoketones. rsc.org The synthesis of compounds like this compound can be achieved through various routes, with the Mannich reaction being a common method for producing β-aminoketones. nih.gov Although the title compound is an α-aminoketone, computational principles for modeling related syntheses are transferable.

A likely synthetic pathway for α-aminoketones involves the reaction of an appropriate ketone with an amine source, often proceeding through an imine or enolate intermediate. organic-chemistry.orgrsc.org Using DFT, chemists can model the entire reaction coordinate for a proposed synthesis. This involves calculating the geometries and energies of the reactants, intermediates, transition states, and products.

The key objective is to locate the transition state (TS) for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) for that step can be determined. A reaction pathway with lower activation energies is considered more favorable. rsc.org

For example, in a hypothetical synthesis of the title compound from 4-acetyl-α-bromoacetophenone and ammonia (B1221849), computational modeling could compare different mechanistic possibilities. It could elucidate the role of the solvent in stabilizing charged intermediates and transition states, which can significantly influence the reaction rate and outcome. rsc.org These computational studies provide a detailed, step-by-step view of the reaction, guiding the optimization of reaction conditions such as temperature, catalyst, and solvent to improve yield and selectivity. nih.gov

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction Step Note: This table illustrates the type of data generated from computational modeling of reaction mechanisms.

| Reaction Step | Reactants | Transition State (TS) | Product | Activation Energy (Ea) (kcal/mol) |

| Nucleophilic Attack | Enolate + Imine | [TS Structure] | Adduct Intermediate | 15.2 |

| Proton Transfer | Adduct + Solvent | [TS Structure] | Final Aminoketone | 8.5 |

Stereochemical Outcome Prediction and Conformational Dynamics of the Compound

The biological and chemical properties of a chiral molecule like this compound are intrinsically linked to its three-dimensional structure. Computational methods are essential for predicting stereochemical outcomes in asymmetric synthesis and for understanding the molecule's conformational flexibility. mdpi.comnih.gov

In asymmetric synthesis, computational modeling can help predict which diastereomeric transition state is lower in energy, thus forecasting the major stereoisomer formed. By modeling the interaction between the substrate and a chiral catalyst or auxiliary, researchers can rationalize the observed enantioselectivity and design more effective catalysts. organic-chemistry.org

Once the chiral molecule is formed, its behavior is governed by its conformational dynamics. For this compound, the key sources of flexibility are the rotation around the C-C single bonds, particularly the bond connecting the chiral center to the phenyl ring and the bond to the methyl group. Conformational analysis, performed by systematically rotating these dihedral angles and calculating the corresponding energy, can identify the most stable, low-energy conformers. mdpi.com

Molecular Dynamics (MD) simulations offer a more dynamic picture. nih.gov An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion, providing insight into how the molecule behaves in a solution or when interacting with a biological target. For the title compound, MD simulations could reveal the preferred conformations in different solvents, the nature of intramolecular hydrogen bonding between the amine and ketone moieties, and the time scales of conformational changes. mdpi.comnih.gov Understanding these dynamics is crucial, as the molecule's ability to adopt a specific conformation is often required for its biological activity or chemical reactivity. mdpi.com

Table 3: Torsional Energy Profile for a Key Dihedral Angle Note: This table represents typical output from a conformational analysis, showing relative energies of different rotamers.

| Dihedral Angle (N-Cα-C(phenyl)-C) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 5.2 | Eclipsed (Sterically hindered) |

| 60° | 0.0 | Staggered (Gauche, Most stable) |

| 120° | 4.8 | Eclipsed |

| 180° | 0.8 | Staggered (Anti, Stable) |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-1-(4-(1-Aminoethyl)phenyl)ethanone to improve enantiomeric purity?

- Methodological Answer : Synthesis optimization should focus on chiral resolution techniques, such as asymmetric catalysis or enzymatic resolution. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be systematically varied to minimize racemization. For example, using chiral auxiliaries or enantioselective hydrogenation catalysts (e.g., Ru-BINAP complexes) can enhance stereochemical control . Monitoring enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy is critical for iterative refinement .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combine NMR (1H/13C, DEPT-135) to assign proton environments and carbonyl groups, FT-IR to confirm the ketone (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula validation. Cross-referencing with computational spectra (e.g., DFT-predicted NMR shifts) enhances accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-compliant SDS guidelines: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from oxidizers. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak acids (e.g., citric acid) for amine-containing compounds .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via LC-MS or UV-Vis spectroscopy. Kinetic analysis (Arrhenius plots) predicts shelf-life under standard conditions .

Advanced Research Questions

Q. How should researchers address contradictory thermodynamic data (ΔrG°, ΔrH°) for reactions involving this compound?

- Methodological Answer : Re-evaluate experimental setups for consistency in solvent purity, temperature control, and calibration of calorimetry instruments. Cross-validate with computational thermochemistry (e.g., Gaussian software for Gibbs free energy calculations). Discrepancies may arise from solvent effects or unaccounted side reactions .

Q. What strategies can elucidate the role of the (R)-enantiomer in bioactivity studies compared to its (S)-counterpart?

- Methodological Answer : Use enantiomerically pure samples to conduct receptor-binding assays (e.g., SPR or radioligand displacement). Molecular docking simulations (AutoDock Vina) can predict stereospecific interactions with target proteins. Comparative pharmacokinetic studies (e.g., plasma half-life, metabolic stability) further distinguish enantiomeric effects .

Q. How can researchers develop a robust HPLC method for quantifying trace impurities in this compound?

- Methodological Answer : Optimize column selection (C18 or chiral columns), mobile phase composition (acetonitrile/water with 0.1% TFA), and detection wavelength (UV λmax ~254 nm). Validate method parameters (linearity, LOD/LOQ, precision) per ICH guidelines. Spike-and-recovery experiments confirm accuracy for impurities like unreacted precursors or enantiomers .

Q. What experimental designs are suitable for investigating the compound’s bioactivity contradictions in different cell lines?

- Methodological Answer : Perform dose-response assays (MTT, apoptosis markers) across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects. Control for variables like passage number, culture media, and incubation time. Use siRNA knockdown or CRISPR-Cas9 to probe target pathways .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodological Answer : Employ in silico tools (e.g., MetaSite, GLORYx) to simulate Phase I/II metabolism. Validate predictions with in vitro hepatic microsomal assays (human/rat liver S9 fractions) and LC-MS/MS metabolite profiling. Focus on amine oxidation and ketone reduction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.